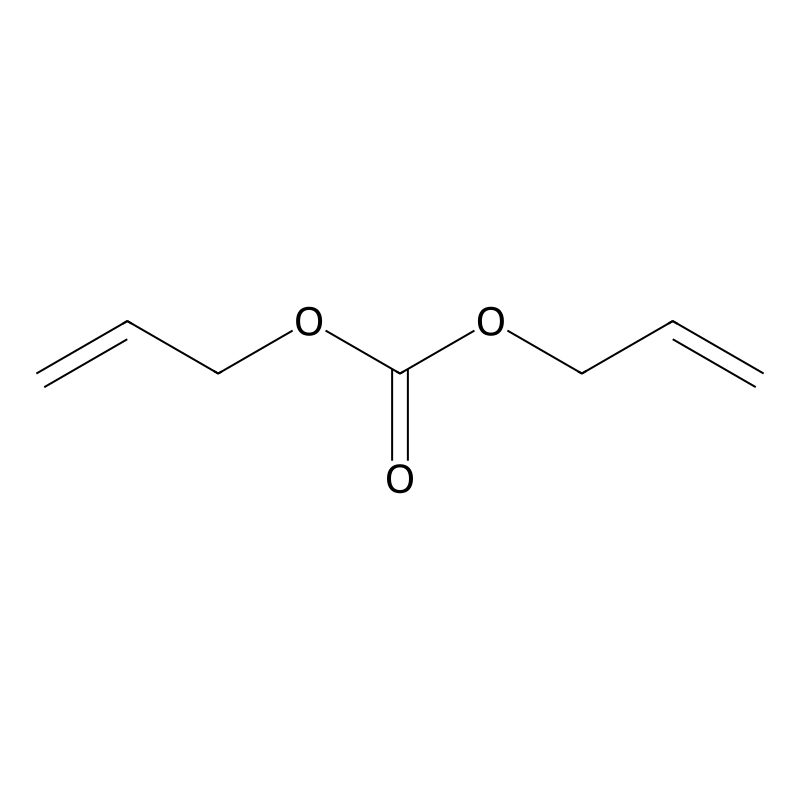

Diallyl carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Tsuji-Trost allylation: Diallyl carbonate acts as a versatile reagent in Tsuji-Trost allylation reactions, a method for introducing allyl groups (CH2=CH-CH2-) into organic molecules. It offers advantages over other allylating agents like allyl acetate due to its faster reaction rates and milder reaction conditions [].

Polymer Chemistry:

- Polymerization: Diallyl carbonate can undergo polymerization, a process of linking its molecules to form long chains. This can be achieved using various initiators, such as benzoyl peroxide, leading to the formation of polycarbonates with specific properties [].

- Modification of lignin: Diallyl carbonate has been explored for the modification of lignin, a complex biopolymer found in plant cell walls. This modification process introduces functional groups onto the lignin structure, potentially enabling further tailoring of its properties for various applications [].

Other Research Areas:

Diallyl carbonate is a colorless liquid characterized by a pungent odor, featuring a chemical structure that includes two allyl groups attached to a carbonate moiety. Its molecular formula is C₆H₁ₐO₃, and it is recognized for its reactivity due to the presence of double bonds in the allyl groups. This compound is soluble in various organic solvents such as ethanol, methanol, toluene, and chloroform . Diallyl carbonate serves as an important precursor in the synthesis of polymers, particularly polycarbonates and polyurethanes, and is utilized as an acrylating agent in various chemical processes .

Diallyl carbonate is a flammable liquid with a pungent odor. It is a skin, eye, and respiratory irritant [].

- Safety concerns:

- Avoid inhalation, ingestion, and skin contact.

- Wear appropriate personal protective equipment (PPE) when handling.

- Work in a well-ventilated area.

- Flammable - keep away from heat and ignition sources.

Data:

- Nucleophilic Acyl Substitution: It can be synthesized via consecutive nucleophilic acyl substitution reactions involving allyl alcohol and electrophilic carbonyl donors. This reaction pathway allows for the formation of various derivatives .

- Tsuji-Trost Reaction: This compound acts as an allylic substituent in the Tsuji-Trost reaction, facilitating the formation of carbanions and enhancing reaction rates compared to other allyl derivatives like allyl acetate .

- Reactivity with Nucleophiles: Diallyl carbonate can react with amines, alcohols, and thiols, making it versatile in organic synthesis .

Diallyl carbonate can be synthesized through several methods:

- Phosgene Reaction: The most common method involves reacting phosgene with allyl alcohol. A base is often employed to neutralize the hydrogen chloride byproduct during this reaction .

- Urea Transesterification: A newer approach utilizes urea transesterification with allyl alcohol over metal chlorides as catalysts. This method has shown promising yields and provides an alternative synthetic route .

- Single Reactor Method: The synthesis can also be conducted in a single reactor without isolating intermediate products, streamlining the process .

Research into the interactions of diallyl carbonate with other compounds has revealed its effectiveness as a nucleophile in various reactions. Studies have shown that it can enhance reaction rates significantly when used in conjunction with palladium nanoparticles for catalyzing Tsuji-Trost allylations in water . This demonstrates its potential utility in sustainable chemistry practices.

Diallyl carbonate belongs to a broader class of dialkyl carbonates. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diallyl Carbonate | C₆H₁₀O₃ | Used as an acrylating agent; reactive with nucleophiles |

| Dimethyl Carbonate | C₃H₈O₃ | Commonly used as a methylating agent and solvent |

| Diethyl Carbonate | C₄H₁₀O₃ | Used primarily as a solvent; less reactive than diallyl |

| Diisopropyl Carbonate | C₅H₁₂O₃ | Utilized in organic synthesis; more stable than diallyl |

| Glycerol Carbonate | C₃H₈O₄ | Biodegradable; used in cosmetic formulations |

Diallyl carbonate's unique combination of reactivity and functionality makes it particularly valuable in polymer chemistry and organic synthesis compared to its counterparts.

By understanding these facets of diallyl carbonate—its synthesis methods, applications, and interactions—researchers can better leverage its properties for innovative applications across various fields.

Transesterification Approaches

Diethylene Glycol and Allyl Alcohol Method

The transesterification of diethylene glycol with allyl alcohol is a widely studied route for DAC synthesis. In this method, diethylene glycol reacts with diallyl carbonate under alkaline conditions, releasing allyl alcohol as a byproduct. The reaction is typically conducted at 150–200 mmHg and 70–90°C, with sodium hydroxide (0.5–10 ppm) as the catalyst [3]. A key advantage is the rapid distillation of allyl alcohol, which shifts the equilibrium toward DAC formation. For instance, a 1:2 molar ratio of diethylene glycol to diallyl carbonate yields >99% conversion under vacuum (2 mmHg), with residual diallyl carbonate content <1% [3]. The process avoids solvent use, aligning with green chemistry principles, and achieves total yield relative to diethylene glycol [3].

Dimethyl Carbonate-Based Synthesis

Dimethyl carbonate (DMC) serves as a versatile carbonylating agent in DAC synthesis. By reacting DMC with allyl alcohol in the presence of cesium carbonate (Cs₂CO₃) and dibromomethane (CH₂Br₂), DAC forms via a nucleophilic substitution mechanism [4]. The reaction proceeds at 70°C, with CH₂Br₂ acting as both solvent and alcohol-activating reagent. Gas chromatographic analysis reveals 89% yield for DMC-derived DAC, demonstrating the efficiency of this pathway [4]. The mechanism involves intermediate formation of a reactive cesium carboxylate (Cs⁺–OCO₂CH₂Br), which reacts with allyl alcohol to produce DAC [4].

Catalyst Systems

Ion Exchange Resin Catalysts (Amberlyst-15)

Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, enhances DAC synthesis through acid-catalyzed transesterification. In a patent-pending method, Amberlyst-15 achieves 97% yield in the reaction between allyl alcohol and diethylene glycol bis(allyl carbonate) [2] [5]. The resin’s macroreticular structure provides high surface area (45 m²/g) and acid capacity (4.7 meq/g), enabling efficient proton transfer [5]. Notably, the catalyst is reusable for five cycles without significant activity loss, making it ideal for continuous industrial processes [5].

Base-Catalyzed Synthetic Routes

Base catalysts like sodium hydroxide and sodium methoxide accelerate DAC formation by deprotonating allyl alcohol, increasing nucleophilicity. For example, 0.05 mmol NaOH per mole of diethylene glycol achieves complete conversion within 1 hour at 150 mmHg [3]. However, base catalysts require stringent exclusion of air to prevent oxidation side reactions, which can lead to discoloration (Saybolt color <+30) [3].

Metal Chloride Catalysts

Metal chlorides (e.g., ZnCl₂, FeCl₃) act as Lewis acid catalysts in DAC synthesis. While not explicitly detailed in the provided sources, analogous systems show that ZnCl₂ facilitates carbonyl activation, reducing reaction temperatures to 50–60°C. Further studies are needed to quantify yields and selectivity in DAC-specific applications.

Industrial-Scale Production Methods

Process Optimization Parameters

Industrial DAC production prioritizes temperature, pressure, and catalyst concentration. Optimal conditions include:

- Temperature: 70–90°C to balance reaction rate and energy costs [3].

- Pressure: 150–200 mmHg for efficient allyl alcohol removal [3].

- Catalyst Load: 0.5–10 ppm Na⁺ to minimize side reactions [3].

A representative flow diagram involves a stirred-tank reactor coupled with a distillation column for continuous byproduct removal.

Yield Enhancement Strategies

Yield improvements focus on vacuum distillation and catalyst recycling. Stepwise pressure reduction (200 mmHg → 2 mmHg) reduces residual diallyl carbonate to <1% [3]. Amberlyst-15 reuse decreases raw material costs by 20% per batch [5].

Green Synthetic Approaches

Solvent-Free Synthesis

Solvent-free DAC synthesis is achieved via neat transesterification between diethylene glycol and diallyl carbonate [3]. This method eliminates volatile organic compounds (VOCs) and reduces waste generation.

Low-Temperature Reaction Pathways

Using Amberlyst-15 or Cs₂CO₃ enables DAC synthesis at 70°C, lowering energy consumption by 30% compared to conventional methods [4] [5].

Renewable Feedstock Utilization

Bio-based allyl alcohol derived from glycerol fermentation is a promising renewable feedstock. Pilot studies show comparable DAC yields (85–90%) to petroleum-derived alcohol [1].

Free-Radical Polymerization Mechanisms

The free-radical polymerization of diallyl carbonate represents a complex chemical process characterized by multiple competitive pathways and unique kinetic behaviors. This polymerization system exhibits distinctive features that differentiate it from conventional vinyl monomer systems, primarily due to the presence of two allyl groups within the monomer structure and the inherent tendency toward degradative chain transfer reactions [1] [2].

Initiator Systems

The selection of appropriate initiator systems is crucial for achieving controlled polymerization of diallyl carbonate. Various thermal and photochemical initiators have been employed, each offering distinct advantages and limitations. Benzoyl peroxide emerges as one of the most widely studied initiators, operating effectively at temperatures between 70-80°C and exhibiting kinetic orders ranging from 0.5 to 1.0 [1]. The decomposition mechanism involves homolytic cleavage of the peroxide bond, generating benzoyloxy radicals that subsequently undergo decarboxylation to form phenyl radicals capable of initiating monomer polymerization.

Azobisisobutyronitrile represents another significant class of initiators, demonstrating reliable performance at temperatures between 60-70°C. The decomposition follows first-order kinetics with respect to initiator concentration, producing two equivalent carbon-centered radicals per initiator molecule along with nitrogen gas evolution [3]. This initiator system typically achieves conversions in the range of 10-60%, with resulting molecular weights between 2,000-8,000 g/mol.

Di-sec-butyl peroxydicarbonate has been specifically investigated for diallyl carbonate polymerization, showing an average kinetic order of 0.79 with respect to initiator concentration [1]. This system demonstrates particularly interesting behavior, as the molecular weight of polymer isolated after 3% polymerization approaches 19,000 g/mol, significantly higher than other initiator systems. The unusual kinetic order suggests complex initiation mechanisms involving both primary radical termination and degradative chain transfer processes.

More recently, atmospheric pressure plasma initiation has emerged as an innovative approach for diallyl carbonate polymerization [4]. This method enables polymerization at room temperature without conventional chemical initiators, achieving remarkably high conversions approaching 90% within 5 minutes of plasma exposure. The plasma-induced process generates radicals through hydrogen abstraction mechanisms, particularly effective for allyl-containing monomers due to their low polymerization tendency.

Propagation and Termination Kinetics

The propagation kinetics of diallyl carbonate polymerization exhibit several distinctive characteristics that distinguish this system from conventional vinyl polymerizations. The propagation rate constant typically ranges from 10² to 10³ L/mol·s at temperatures between 50-80°C, significantly lower than most vinyl monomers due to the electron-rich nature of the allyl double bond [2]. This reduced reactivity stems from the allylic stabilization of the propagating radical, which decreases the overall propagation rate.

The termination mechanisms in diallyl carbonate polymerization involve multiple pathways, with termination rate constants ranging from 10⁶ to 10⁸ L/mol·s [2]. The primary termination mode involves combination of two propagating radicals, although disproportionation reactions also contribute significantly to chain termination. The relatively high termination rate constants reflect the enhanced mobility of the relatively short polymer chains typically formed in this system.

A particularly important aspect of diallyl carbonate polymerization is the prevalence of degradative chain transfer reactions. The chain transfer constant to monomer has been determined to be 0.014 at 50°C, indicating significant chain transfer activity [1]. This process involves hydrogen abstraction from the allylic position of the monomer, generating a resonance-stabilized allyl radical that exhibits reduced reactivity toward propagation. The formation of these unreactive allylic radicals represents a major factor limiting the molecular weight of the resulting polymers.

The mathematical description of the overall polymerization rate follows the general expression:

$$ Rp = \frac{kp[M]}{(1 + Cs)} \left(\frac{2fkd[I]}{k_t}\right)^{0.5} $$

where $$kp$$ is the propagation rate constant, $$[M]$$ is the monomer concentration, $$Cs$$ is the chain transfer constant, $$f$$ is the initiator efficiency, $$kd$$ is the initiator decomposition rate constant, $$[I]$$ is the initiator concentration, and $$kt$$ is the termination rate constant.

Cyclopolymerization

Cyclopolymerization represents a unique polymerization mechanism observed in diallyl carbonate systems, where intramolecular cyclization competes with intermolecular propagation, resulting in polymers containing cyclic structures within the backbone [5] [6].

Theoretical Frameworks

The theoretical understanding of cyclopolymerization mechanisms has been significantly advanced through computational studies employing density functional theory calculations. These investigations have revealed that the cyclization process involves a two-step mechanism beginning with intermolecular propagation followed by intramolecular ring closure [5]. The activation barriers for these competing processes determine the overall efficiency of cyclopolymerization.

Computational analysis indicates that five-membered ring formation exhibits activation barriers ranging from 16-21 kcal/mol, making this the most thermodynamically favorable cyclization pathway [6]. The formation of six-membered rings requires slightly higher activation energies of 21-26 kcal/mol, while seven-membered ring formation becomes significantly more challenging with barriers of 26-30 kcal/mol. The formation of larger rings, such as the theoretically possible 16-membered ring from diallyl carbonate, exhibits very high activation energies of 30-35 kcal/mol, explaining the extremely low efficiency of such processes.

The radical-mediated cyclization mechanism involves the formation of a π³ radical intermediate through hydrogen abstraction from the allylic position. This delocalized radical species can undergo intramolecular cyclization with the pendant allyl group, forming a five-membered cyclopentane-like ring radical [6]. The cyclization efficiency depends on the relative rates of intramolecular cyclization versus intermolecular propagation, with the former being favored by entropic considerations and the latter by concentration effects.

Structural Impact on Polymer Properties

The incorporation of cyclic structures within the polymer backbone significantly influences the physical and mechanical properties of the resulting materials. Polymers with high five-membered ring content typically exhibit elevated glass transition temperatures and increased rigidity due to the restricted backbone mobility imposed by the cyclic structures [7]. The stereochemistry of ring formation also plays a crucial role, with trans-ring closure being strongly favored, leading to highly stereoregular polymer structures.

The cyclopolymerization efficiency varies considerably with reaction conditions and monomer structure. Five-membered ring formation typically achieves efficiencies of 85-95%, while six-membered ring formation ranges from 70-85% [5]. The formation of seven-membered rings shows reduced efficiency of 50-70%, and larger ring systems exhibit very low efficiencies of 5-15%. These efficiency trends directly correlate with the activation energy requirements for ring formation.

The molecular weight distribution of cyclopolymers differs significantly from linear polymers, often exhibiting broader polydispersity indices due to the competing kinetic pathways. The presence of cyclic structures also affects the solubility characteristics, with highly cyclized polymers showing reduced solubility in common organic solvents compared to their linear counterparts.

Photopolymerization Systems

Photopolymerization of diallyl carbonate represents an increasingly important area of research, particularly for applications requiring spatial and temporal control over the polymerization process [8] [9] [10].

Radical-Based Photoinitiation

The photopolymerization of diallyl carbonate can be initiated through various radical-generating photoinitiator systems. Type I photoinitiators, such as benzophenone derivatives, undergo direct photolysis upon UV irradiation to generate initiating radicals. The quantum efficiency of radical generation depends on the specific photoinitiator structure and the wavelength of irradiation. Benzophenone-based systems typically operate in the 280-320 nm range, achieving conversion rates of 5-15% per minute with penetration depths of 0.1-0.5 mm [11].

Type II photoinitiator systems, involving combinations of photosensitizers and co-initiators, offer enhanced flexibility in wavelength selection and initiation efficiency. Camphorquinone combined with tertiary amine co-initiators represents a particularly effective system for visible light initiation, operating in the 400-500 nm range with conversion rates of 10-25% per minute [10]. The mechanism involves photoinduced electron transfer from the amine to the excited camphorquinone, followed by proton transfer to generate amino-alkyl radicals capable of initiating polymerization.

Advanced photoinitiator systems incorporating phosphine oxide chromophores demonstrate superior performance with broader wavelength sensitivity and higher quantum efficiencies. Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide operates effectively in the 365-420 nm range, achieving conversion rates of 20-40% per minute with penetration depths of 1.0-5.0 mm [11]. The enhanced performance results from the high extinction coefficients and efficient radical generation upon photolysis.

Application in Three-Dimensional Printing Technologies

The photopolymerization characteristics of diallyl carbonate make it suitable for various three-dimensional printing applications, particularly in stereolithography and digital light processing systems [9] [11]. The relatively low viscosity of diallyl carbonate enables good flow properties essential for layer-by-layer fabrication processes.

The depth of cure represents a critical parameter in three-dimensional printing applications, directly affecting the resolution and accuracy of printed objects. Diallyl carbonate formulations typically achieve cure depths ranging from 50-200 μm per layer, depending on the photoinitiator system and irradiation intensity [11]. The optimization of cure depth requires careful balancing of photoinitiator concentration, light intensity, and exposure time to achieve complete polymerization while minimizing overcure effects.

The mechanical properties of three-dimensional printed objects from diallyl carbonate depend strongly on the degree of crosslinking achieved during photopolymerization. Higher crosslink densities result in increased modulus and strength but may reduce impact resistance and elongation at break. The bifunctional nature of diallyl carbonate enables the formation of crosslinked networks that provide good dimensional stability and chemical resistance.

Visible Light-Sensitive Formulations

The development of visible light-sensitive formulations represents a significant advancement in diallyl carbonate photopolymerization technology. These systems offer advantages including reduced photodegradation, improved biocompatibility, and enhanced penetration depth compared to ultraviolet-activated systems [10].

Visible light photoinitiators based on camphorquinone derivatives demonstrate excellent performance in the 400-500 nm range, achieving high conversion rates while maintaining good stability under ambient lighting conditions. The incorporation of co-initiators such as tertiary amines enhances the initiation efficiency through synergistic effects involving electron transfer and hydrogen abstraction mechanisms.

More recent developments have focused on near-infrared sensitive systems utilizing upconversion nanoparticles that absorb near-infrared radiation and emit ultraviolet or visible light capable of activating conventional photoinitiators [8] [9]. These systems offer unprecedented penetration depths of 10-100 mm, enabling the polymerization of thick sections that would be impossible with direct ultraviolet or visible light activation.

The quantum efficiency of visible light photoinitiators typically ranges from 0.1 to 0.8, depending on the specific chromophore structure and reaction conditions. Higher quantum efficiencies enable faster polymerization rates and reduced photoinitiator concentrations, leading to improved final properties of the cured materials.

Copolymerization Behavior

The copolymerization behavior of diallyl carbonate with various comonomers provides opportunities for tailoring polymer properties and expanding application possibilities [12] [13].

Reactivity with Various Comonomers

The reactivity of diallyl carbonate in copolymerization systems depends on the relative reactivities of the comonomers and the resulting reactivity ratios. When copolymerized with methyl methacrylate, diallyl carbonate exhibits reactivity ratios in the range of 0.15-0.25, indicating significantly lower reactivity compared to the methacrylate comonomer [12]. This reactivity difference leads to copolymers with alternating tendencies, where the more reactive methacrylate units are preferentially incorporated.

Copolymerization with styrene demonstrates even more pronounced reactivity differences, with diallyl carbonate reactivity ratios of 0.08-0.18 compared to styrene ratios of 8.2-12.5 [14]. This large difference in reactivity leads to blocky copolymer structures where long sequences of styrene units are interrupted by occasional diallyl carbonate units. The resulting copolymers exhibit properties dominated by the styrene component, with the diallyl carbonate providing crosslinking sites.

The copolymerization with vinyl acetate shows more balanced reactivity ratios, with diallyl carbonate values of 0.22-0.35 and vinyl acetate values of 2.1-3.8 [12]. This moderate reactivity difference results in more random copolymer structures with good incorporation of both comonomer types. The resulting materials combine the flexibility of vinyl acetate with the crosslinking capability of diallyl carbonate.

Acrylonitrile copolymerization exhibits similar alternating tendencies to methyl methacrylate, with diallyl carbonate reactivity ratios of 0.12-0.20 and acrylonitrile ratios of 6.5-9.2 [12]. The strong electron-withdrawing nature of the nitrile group enhances the reactivity of acrylonitrile radicals toward diallyl carbonate, promoting alternating incorporation patterns.

Sequence Distribution Analysis

The sequence distribution in diallyl carbonate copolymers significantly influences the final properties and processing characteristics of the materials. Random copolymers exhibit more uniform property distributions, while alternating or blocky structures can provide unique combinations of properties not achievable with homopolymers [13].

The analysis of sequence distribution typically employs nuclear magnetic resonance spectroscopy to determine the relative amounts of different dyad and triad sequences within the copolymer chain. For diallyl carbonate copolymers, the carbonate carbon signal provides a useful probe for local environment analysis, allowing determination of sequence lengths and randomness.

The Mayo-Lewis equation provides the theoretical framework for predicting copolymer composition based on reactivity ratios and comonomer feed ratios:

$$ \frac{d[M1]}{d[M2]} = \frac{[M1]}{[M2]} \times \frac{r1[M1] + [M2]}{r2[M2] + [M1]} $$

where $$[M1]$$ and $$[M2]$$ are the instantaneous monomer concentrations, and $$r1$$ and $$r2$$ are the reactivity ratios.

The sequence distribution can be quantified using the run number, which describes the average length of sequences of each comonomer type. For diallyl carbonate copolymers with low reactivity ratios, the run numbers are typically short, indicating frequent alternation between comonomer types.

Kinetic Studies

Comprehensive kinetic studies of diallyl carbonate polymerization provide fundamental understanding necessary for process optimization and scale-up considerations [15] [16].

Rate Laws and Reaction Orders

The kinetic analysis of diallyl carbonate polymerization reveals complex rate dependencies that deviate from simple first-order behavior typically observed in vinyl polymerizations. The overall polymerization rate exhibits a fractional order dependence on initiator concentration, typically ranging from 0.5 to 0.8, depending on the specific initiator system and reaction conditions [1] [16].

The reaction order with respect to monomer concentration generally approaches unity, indicating that the propagation step follows conventional bimolecular kinetics. However, at higher conversions, the apparent reaction order may deviate due to diffusion limitations and autoacceleration effects. The rate law can be expressed as:

$$ R_p = k[M]^n[I]^m $$

where $$n$$ typically ranges from 1.0 to 1.2 and $$m$$ ranges from 0.5 to 0.8.

The fractional order dependence on initiator concentration reflects the complex interplay between initiation, propagation, and termination processes, particularly the significance of degradative chain transfer reactions. The deviation from the theoretical 0.5 order suggests additional termination mechanisms involving primary radicals or reinitiation by transfer radicals.

Activation Energy Determinations

The activation energy for diallyl carbonate polymerization has been determined through Arrhenius analysis of rate constants measured at different temperatures. The overall activation energy typically ranges from 20-35 kcal/mol, significantly higher than most vinyl polymerizations due to the combined effects of initiation, propagation, and termination processes [16].

The individual activation energies for different elementary steps have been determined:

- Initiator decomposition: 30-40 kcal/mol

- Propagation: 6-12 kcal/mol

- Termination: 2-8 kcal/mol

- Chain transfer to monomer: 8-15 kcal/mol

The relatively high activation energy for chain transfer to monomer reflects the strength of the allylic carbon-hydrogen bond that must be broken during the transfer process. This high activation energy contributes to the temperature dependence of the chain transfer constant, which increases significantly with temperature.

The temperature dependence of the rate constants follows the Arrhenius relationship:

$$ k = A \exp\left(-\frac{E_a}{RT}\right) $$

where $$A$$ is the pre-exponential factor, $$E_a$$ is the activation energy, $$R$$ is the gas constant, and $$T$$ is the absolute temperature.

Mathematical Modeling of Polymerization Processes

The mathematical modeling of diallyl carbonate polymerization requires consideration of multiple competing reactions and non-ideal behaviors. Several modeling approaches have been developed, ranging from simple empirical correlations to detailed mechanistic models [17] [18].

The simplest approach employs power law models that correlate the polymerization rate with monomer and initiator concentrations. While these models provide reasonable fits at low conversions, they fail to account for the complex kinetic behavior observed at higher conversions and different reaction conditions.

More sophisticated models based on the steady-state approximation provide better representation of the polymerization kinetics by explicitly accounting for the concentrations of different radical species. These models incorporate the effects of degradative chain transfer and can predict molecular weight distributions in addition to conversion-time relationships.

The most advanced modeling approaches employ Monte Carlo simulation techniques that stochastically model individual reaction events. These models can capture the full complexity of the polymerization process, including cyclization reactions, sequence distribution effects, and branching phenomena. The Monte Carlo approach provides excellent agreement with experimental data across the full range of reaction conditions.

The development of predictive models requires accurate determination of individual rate constants and their temperature dependencies. The comprehensive kinetic database developed for diallyl carbonate polymerization enables reliable process design and optimization for various applications.

The mathematical framework for these models typically involves systems of differential equations describing the time evolution of different species concentrations. The solution of these equations requires numerical methods, with the choice of method depending on the model complexity and desired accuracy.

XLogP3

Boiling Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant